molecular formula C10H14ClN3 B1610916 1-(3-Chloropyridin-2-YL)piperidin-4-amine CAS No. 777009-05-9

1-(3-Chloropyridin-2-YL)piperidin-4-amine

Cat. No. B1610916
M. Wt: 211.69 g/mol
InChI Key: FAWPECUVIHDRTQ-UHFFFAOYSA-N
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Description

“1-(3-Chloropyridin-2-YL)piperidin-4-amine” is a chemical compound with the molecular formula C10H14ClN31. It is also known as PF-06815345, a liver-targeted, orally available prodrug2.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, it is likely synthesized through multi-step reactions involving reduction, oxidation, nucleophilic addition, condensation, and diazotization3.



Molecular Structure Analysis

The molecular structure of “1-(3-Chloropyridin-2-YL)piperidin-4-amine” consists of 10 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms4.



Chemical Reactions Analysis

The specific chemical reactions involving “1-(3-Chloropyridin-2-YL)piperidin-4-amine” are not detailed in the search results. However, it is known to be a prodrug that is converted by liver carboxyesterase (CES1) to its active form2.



Physical And Chemical Properties Analysis

The compound has a molecular weight of 211.6915. It is stored at 2-8°C in a dark place under an inert atmosphere5. The compound is a liquid at room temperature5.


Scientific Research Applications

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation6. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes6.


Future Directions

The future directions of “1-(3-Chloropyridin-2-YL)piperidin-4-amine” are not explicitly mentioned in the search results. However, given its role as a prodrug and its selective inhibition of PCSK9 protein synthesis, it may have potential applications in the treatment of conditions related to cholesterol metabolism2.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

1-(3-chloropyridin-2-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c11-9-2-1-5-13-10(9)14-6-3-8(12)4-7-14/h1-2,5,8H,3-4,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWPECUVIHDRTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=C(C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509185
Record name 1-(3-Chloropyridin-2-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropyridin-2-YL)piperidin-4-amine

CAS RN

777009-05-9
Record name 1-(3-Chloropyridin-2-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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